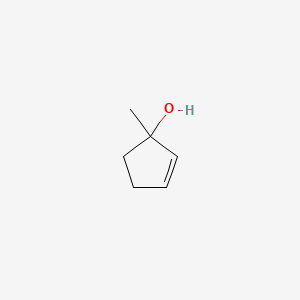

1-Methylcyclopent-2-en-1-ol

Description

Contextualization of the Compound within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, 1-Methylcyclopent-2-en-1-ol is primarily recognized as a valuable chiral building block and a precursor for a variety of more complex molecules. Its utility is demonstrated in its application as a starting material for the synthesis of functionalized cyclopentene (B43876) derivatives. For instance, it is a key precursor in the synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol, a versatile intermediate in its own right. The synthesis of this iodo-derivative from this compound is typically achieved through electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

The presence of a tertiary alcohol adjacent to a double bond within a five-membered ring makes this compound a subject of interest in mechanistic studies and in the development of new synthetic methodologies. Research into its reactivity helps to expand the toolkit available to organic chemists for the construction of cyclopentanoid structures, which are prevalent in many natural products and biologically active compounds. The ability to perform catalytic and stereoselective reactions on this scaffold is a significant area of contemporary research. rsc.org

Importance of Cyclic Allylic Alcohol Motifs in Synthetic Transformations

The cyclic allylic alcohol motif, as exemplified by this compound, is of paramount importance in synthetic organic chemistry due to its ability to direct and control the stereochemical outcome of a wide range of chemical transformations. The hydroxyl group can act as a directing group, influencing the facial selectivity of reagents approaching the double bond. nih.gov This has been extensively exploited in reactions such as epoxidations, cyclopropanations, and dihydroxylations. nih.gov

Furthermore, allylic alcohols are versatile precursors that can be transformed into a variety of other functional groups with high levels of stereocontrol. nih.gov They can be isomerized to form carbonyl compounds through transition metal catalysis, effectively serving as enolate equivalents. scispace.com The kinetic resolution of racemic allylic alcohols, including cyclic variants, is a well-established method for obtaining enantiomerically pure compounds, which are highly sought after in the pharmaceutical and agrochemical industries. rsc.org The development of catalytic asymmetric methods to synthesize chiral allylic alcohols and their derivatives remains an active and important area of research. nih.gov

Historical Development of Research Trends Pertaining to Unsaturated Cyclic Alcohols

The study of unsaturated cyclic alcohols, including cyclopentenol (B8032323) derivatives, has a rich history. Early research, dating back to the mid-20th century, was often focused on the fundamental synthesis and characterization of these compounds. smolecule.com The investigation into cyclopentene derivatives gained momentum with the development of more sophisticated synthetic methods, including new brominating agents and a deeper understanding of radical chemistry in the 1970s. smolecule.com

The development of methods for the synthesis of cyclopentenolones, which are structurally related to this compound, was spurred by their discovery in natural products and their use as flavoring agents. google.com Over the years, the focus of research has shifted from simple synthesis to the stereoselective construction of these molecules. The discovery of powerful asymmetric reactions has allowed chemists to access specific enantiomers of cyclic allylic alcohols, opening up new avenues for the synthesis of complex chiral molecules. researchgate.net The vinyl cyclopropane-cyclopentene rearrangement, discovered in 1959, represents a key historical development in the synthesis of cyclopentene cores, with modern advancements focusing on transition metal-catalyzed versions of this reaction. semanticscholar.org The ongoing development of novel catalytic systems continues to refine and expand the synthetic utility of this important class of compounds. rsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | nih.gov |

| Molecular Weight | 98.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 40459-88-9 | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Complexity | 96.4 | nih.gov |

| Monoisotopic Mass | 98.073164938 Da | nih.gov |

Structure

3D Structure

Properties

CAS No. |

40459-88-9 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

1-methylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H10O/c1-6(7)4-2-3-5-6/h2,4,7H,3,5H2,1H3 |

InChI Key |

DDZQTCKHBSEICB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Methylcyclopent 2 En 1 Ol and Its Stereoisomers

Chemo- and Regioselective Approaches to 1-Methylcyclopent-2-en-1-ol Scaffolds

The selective synthesis of this compound scaffolds requires precise control over reaction conditions to achieve the desired chemo- and regioselectivity. One common approach involves the iodination of this compound to produce intermediates like 3-iodo-1-methylcyclopent-2-en-1-ol. This process typically uses reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). Achieving high regioselectivity can be challenging due to competing electrophilic additions. The hydroxyl group at the C1 position can influence regioselectivity through directing effects.

Another versatile method for constructing cyclopentenone rings, which are precursors to this compound derivatives, is the Piancatelli rearrangement. This reaction transforms furyl carbinols into 4-hydroxycyclopent-2-enones. researchgate.net For instance, 1-(2-furyl)ethanol can be converted to (S)-4-hydroxy-2-methylcyclopent-2-en-1-one through a modified Piancatelli rearrangement. researchgate.net The choice of catalyst, such as ZnCl2 or a Brønsted acid like TFA, can direct the reaction towards different products. researchgate.net

| Starting Material | Reagent(s) | Product | Key Features |

| This compound | ICl or NIS | 3-Iodo-1-methylcyclopent-2-en-1-ol | Electrophilic iodination at the 3-position. |

| 1-(2-furyl)ethanol | Modified Piancatelli rearrangement conditions | (S)-4-hydroxy-2-methylcyclopent-2-en-1-one | Chemo- and regioselective cyclization. researchgate.net |

| Indole-tethered 2-furylcarbinol | Lewis acid (e.g., ZnCl2) | Bridged tetracyclic frameworks | Aza-Piancatelli rearrangement/Friedel-Crafts alkylation cascade. researchgate.net |

Enantioselective and Diastereoselective Methodologies for Chiral Control

Achieving chiral control in the synthesis of this compound derivatives is crucial for their application in asymmetric synthesis. This is accomplished through various enantioselective and diastereoselective methodologies.

The use of chiral catalysts is a cornerstone of asymmetric synthesis. For instance, the asymmetric reduction of 2-methylcyclopent-2-enone can be achieved with high enantiomeric excess (>90% ee) using (R)-BINAP-Ru complexes under hydrogen gas. The choice of catalyst and solvent polarity significantly influences stereoselectivity. For example, palladium chloride on silica (B1680970) supports can induce enantioselectivity in hydrogenation reactions.

A chiral N,N'-dioxide/cobalt(II) complex has been successfully employed in a highly diastereoselective and enantioselective tandem aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, demonstrating the power of chiral catalysts in complex transformations. researchgate.net

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| (R)-BINAP-Ru complexes | Asymmetric reduction | 2-Methylcyclopent-2-enone | >90% |

| Palladium chloride on silica | Hydrogenation | Cyclohexenyl hydroperoxide | Enantioselective |

| Chiral N,N'-dioxide/cobalt(II) complex | Aza-Piancatelli/Diels-Alder | Indole-tethered 2-furylcarbinol | Highly diastereoselective and enantioselective researchgate.net |

Enzymatic methods offer a powerful alternative for obtaining enantiomerically pure compounds. Lipases, in particular, have been widely used for the kinetic resolution of racemic alcohols and their derivatives. For example, lipase (B570770) B from Candida antarctica (Novozym 435®, CALB) has been shown to efficiently catalyze the kinetic resolution of various aliphatic secondary alcohols, producing enantiopure alcohols and acetates with excellent yields and enantiomeric excess. researchgate.net

This enzymatic approach has been applied to the synthesis of (S)-4-hydroxy-2-methylcyclopent-2-en-1-one from its racemic precursor, which is obtained via a Piancatelli rearrangement. researchgate.netresearchgate.net The success of enzymatic resolution is highly dependent on the structure of the substrate. researchgate.net

| Enzyme | Reaction Type | Substrate | Key Outcome |

| Candida antarctica lipase B (CALB) | Kinetic resolution (transesterification) | Racemic aliphatic secondary alcohols | Enantiopure alcohols (>99% ee) and acetates (>99% ee). researchgate.net |

| Lipase | Kinetic resolution (acylation) | Racemic 4-hydroxy-5-alkylcyclopent-2-en-1-ones | Preparation of optically active building blocks. researchgate.net |

Novel Ring-Forming Transformations Employing this compound Skeletons

The this compound skeleton is a versatile platform for constructing more complex cyclic systems through various ring-forming transformations.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins. While direct synthesis of this compound via RCM is less common, the cyclopentene (B43876) core is often constructed using this methodology. For instance, the synthesis of 5-substituted cyclopent-2-en-1-ones can be achieved from furfural (B47365), with a key step being the Piancatelli rearrangement to form the cyclopentenone core. uni-regensburg.de

Cycloaddition reactions are fundamental in the construction of complex cyclic and polycyclic architectures. The cyclopentenone unit, a precursor to this compound, is a powerful synthon for such transformations. researchgate.net For example, intramolecular [2+2] photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones can proceed with high regioselectivity. acs.org

Furthermore, tandem conjugate additions are another effective strategy. For instance, a Michael-Mukaiyama conjugate addition of a ketene (B1206846) acetal (B89532) to 2-methylcyclopent-2-en-1-one has been used to generate a silyl (B83357) enol ether intermediate, which is then utilized in the multistep construction of more complex ring systems, such as those found in vitamin D analogs. acs.org

Mechanistic Investigations of Reactions Involving 1 Methylcyclopent 2 En 1 Ol

Unraveling Complex Reaction Pathways and Intermediates

The reactivity of 1-methylcyclopent-2-en-1-ol is characterized by several key reaction pathways, each involving distinct intermediates. Electrophilic additions, rearrangements, and elimination reactions are prominent.

One significant pathway is acid-catalyzed dehydration . In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation intermediate. This carbocation can then undergo deprotonation from an adjacent carbon to form a more stable conjugated diene, such as 1-methylcyclopenta-1,3-diene.

Another important transformation is electrophilic iodination . The reaction of this compound with an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), leads to the formation of 3-iodo-1-methylcyclopent-2-en-1-ol. The hydroxyl group at the C1 position can influence the regioselectivity of this reaction through directing effects. The mechanism likely involves the formation of an iodonium (B1229267) ion intermediate, which is then opened by a nucleophile.

In the context of ring-closing metathesis (RCM), this compound can be formed from precursors like (±)-linalool. researchgate.net Subsequently, it can undergo a dehydration reaction, particularly in the presence of certain ruthenium catalysts, to yield methylcyclopentadiene (B1197316) isomers. researchgate.netresearchgate.net This subsequent reaction highlights the potential for tandem catalytic processes where the initial product is further transformed.

The following table summarizes key reaction pathways and the intermediates involved:

| Reaction Type | Reagents/Conditions | Key Intermediates | Product(s) |

| Acid-Catalyzed Dehydration | Acid (e.g., H₂SO₄) | Tertiary carbocation | 1-Methylcyclopenta-1,3-diene |

| Electrophilic Iodination | I₂ or NIS | Iodonium ion | 3-Iodo-1-methylcyclopent-2-en-1-ol |

| Ring-Closing Metathesis (from linalool) | Ruthenium catalysts (e.g., Grubbs type) | Ruthenium-carbene species | This compound |

| Subsequent Dehydration | Ruthenium catalysts | Carbocation | Methylcyclopentadiene isomers |

Role of Tautomerism and Isomerization Processes in this compound Reactivity

While this compound itself does not exhibit classical keto-enol tautomerism due to its tertiary alcohol nature, its reaction products and related compounds demonstrate the importance of isomeric equilibria. For instance, the dehydration of this compound can lead to a mixture of 1-methylcyclopentadiene and 2-methylcyclopentadiene isomers. researchgate.net The equilibrium between these isomers is influenced by the reaction conditions and the catalyst used. researchgate.net

In related systems, such as cycloheptatrienols, isomerization between different enol forms has been shown to be a crucial step preceding reactions like diazo-coupling. acs.org For example, cyclohepta-1,3,5-trien-3-ol can isomerize to cyclohepta-1,3,5-trien-1-ol before reacting. acs.org While not a direct reaction of this compound, this illustrates how isomerization of allylic alcohols can dictate reaction pathways.

Furthermore, in the synthesis of complex molecules, the stereochemistry of this compound and its derivatives is critical. Attempts to epimerize adjacent stereocenters in molecules containing a this compound core have been explored, although they are not always successful. bris.ac.uk This highlights the thermodynamic and kinetic factors governing the stability of different isomers.

Elucidation of Catalytic Mechanisms and Ligand Effects in Compound Transformations

Catalysts play a pivotal role in the transformations of this compound and its precursors. Ruthenium-based catalysts are particularly prominent in its formation via ring-closing metathesis (RCM) and its subsequent dehydration.

In the RCM of linalool (B1675412) to form this compound, the nature of the ruthenium catalyst and its ligands significantly impacts efficiency and selectivity. researchgate.net Grubbs and Hoveyda-type catalysts with N-heterocyclic carbene (NHC) ligands have been extensively studied. researchgate.netresearchgate.net The steric and electronic properties of the NHC ligands, such as the orientation of substituents on the ligand backbone, can influence the catalytic activity. For example, syn and anti conformers of certain NHC ligands have shown different performance levels in the RCM of hindered olefins. researchgate.net

Interestingly, some ruthenium catalysts that are effective for the RCM reaction can also catalyze the subsequent dehydration of the this compound product. researchgate.netresearchgate.net This is particularly observed with Grubbs-type catalysts, while phosphine-free Hoveyda-type catalysts tend to be less prone to promoting this secondary reaction. researchgate.net This difference in reactivity underscores the significant effect of the ligand sphere around the metal center.

Ruthenium complexes are also employed in the racemization of chiral alcohols, a process that often proceeds via a reversible hydrogen transfer mechanism involving dehydrogenation to a ketone followed by re-hydrogenation. acs.org While not a direct transformation of this compound, the principles of ligand effects on the catalytic cycle are transferable. The ligands on the ruthenium catalyst influence the activation of the precatalyst and the rates of β-hydride elimination and re-addition. acs.org

The following table provides examples of catalysts and their roles in reactions involving this compound:

| Catalyst Type | Ligands | Reaction | Role of Catalyst/Ligand Effects |

| Grubbs-type Ruthenium | N-Heterocyclic Carbene (NHC) | RCM of linalool, Dehydration of this compound | Catalyzes both C-C bond formation and subsequent dehydration. Ligand structure influences activity. researchgate.netresearchgate.net |

| Hoveyda-type Ruthenium | Phosphine-free, NHC | RCM of linalool | High activity for RCM with reduced tendency for subsequent dehydration compared to Grubbs-type. researchgate.net |

| Palladium Catalysts | Various phosphines, PyOx | Cross-coupling, Allylation | Ligands influence the stability of organometallic intermediates and the efficiency of the catalytic cycle. smolecule.com |

Theoretical and Computational Elucidation of Reaction Kinetics and Thermodynamics

Theoretical and computational methods are invaluable for understanding the energetics and kinetics of reactions involving this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, determine the structures of transition states and intermediates, and calculate activation energies.

Computational studies have been used to investigate the conformational preferences of related cyclic molecules. For instance, in iodinated cyclopentenols, the methyl group at C1 restricts the puckering modes of the ring, leading to reduced conformational flexibility compared to unmethylated analogs. Such studies can provide insights into how the structure of this compound influences its reactivity.

In the context of catalytic reactions, computational chemistry helps to elucidate the mechanism. For example, DFT studies on ruthenium-catalyzed olefin metathesis have provided a deeper understanding of the solution-state structure of the catalysts and the influence of ligand conformation on catalytic behavior. researchgate.net

Furthermore, theoretical calculations can rationalize experimental observations. For example, in the study of isomerization, ab initio calculations have been used to determine the relative energy contents of different double-bond isomers, explaining the observed experimental preference for the more stable isomer. acs.org Similarly, Natural Bond Orbital (NBO) calculations can shed light on charge distribution in reactive intermediates, helping to explain their stability and subsequent reactivity. acs.org

The following table summarizes the application of computational methods to study this compound and related systems:

| Computational Method | Application | Findings/Insights |

| Density Functional Theory (DFT) | Catalyst structure, Reaction mechanisms | Elucidation of the solution-state structure of ruthenium catalysts and the influence of ligand conformation on reactivity. researchgate.net |

| Ab initio calculations | Isomer stability | Rationalization of the observed preference for thermodynamically more stable isomers by calculating their relative energy contents. acs.org |

| Molecular Dynamics (MD) | Conformational analysis | The methyl group on the cyclopentene (B43876) ring restricts conformational flexibility. |

| Natural Bond Orbital (NBO) | Charge distribution analysis | Provides insights into the electronic stability of reactive intermediates. acs.org |

Reactivity and Chemical Transformations of 1 Methylcyclopent 2 En 1 Ol and Its Functional Derivatives

Oxidation and Reduction Pathways of the Hydroxyl Group and Olefin

The oxidation of tertiary allylic alcohols such as 1-Methylcyclopent-2-en-1-ol presents a unique scenario. While tertiary alcohols are generally resistant to oxidation due to the absence of a hydrogen atom on the carbinol carbon, the allylic nature of this compound allows for alternative reaction pathways. pearson.comsltchemicals.com

One notable transformation is the Babler oxidation , which facilitates the oxidative transposition of tertiary allylic alcohols into enones. wikipedia.org This reaction typically employs pyridinium (B92312) chlorochromate (PCC) and proceeds through the formation of a chromate (B82759) ester, followed by a pearson.compearson.com-sigmatropic rearrangement and subsequent oxidation to yield an α,β-unsaturated ketone. wikipedia.org In the case of this compound, this would lead to the formation of 3-methylcyclopent-2-en-1-one. The reaction is known for its high yields, often exceeding 75%. wikipedia.org To mitigate the toxicity of hexavalent chromium, catalytic amounts of PCC can be used in conjunction with a stoichiometric co-oxidant. wikipedia.org

The reduction of the olefinic double bond in this compound can be achieved through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), to yield 1-methylcyclopentan-1-ol. The hydroxyl group itself is not reducible under these conditions. Conversely, selective reduction of the carbonyl group in related enones can be accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would regenerate an alcohol. libretexts.org

| Reaction Type | Reagent | Product | Key Features |

|---|---|---|---|

| Oxidation (Babler) | Pyridinium Chlorochromate (PCC) | 3-Methylcyclopent-2-en-1-one | Oxidative transposition of a tertiary allylic alcohol. wikipedia.org |

| Olefin Reduction | H₂, Pd/C | 1-Methylcyclopentan-1-ol | Catalytic hydrogenation of the double bond. |

Electrophilic and Nucleophilic Additions to the Unsaturated Cyclopentene (B43876) Ring System

The double bond in the cyclopentene ring of this compound is susceptible to electrophilic addition reactions. For instance, halogenation with bromine (Br₂) is expected to proceed via a cyclic bromonium ion intermediate. libretexts.org The subsequent nucleophilic attack by a bromide ion would occur from the anti-face, resulting in the formation of a trans-dibrominated product. libretexts.org

Epoxidation of the double bond can be carried out using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, leading to the formation of an epoxide. The directing effect of the allylic hydroxyl group can influence the stereochemical outcome of this reaction.

While direct nucleophilic addition to the unactivated double bond is uncommon, the cyclopentene ring system can be functionalized through conjugate addition reactions on its α,β-unsaturated ketone derivative, 3-methylcyclopent-2-en-1-one.

| Reaction Type | Reagent | Intermediate/Product | Stereochemistry |

|---|---|---|---|

| Halogenation | Br₂ | Bromonium ion intermediate | Results in trans addition. libretexts.org |

| Epoxidation | m-CPBA | Epoxide | Syn-directing effect of the hydroxyl group is possible. |

Transformations Involving the Hydroxyl Functionality (e.g., Esterification, Etherification)

The tertiary hydroxyl group of this compound can undergo various transformations to form functional derivatives. These derivatization reactions are often employed to introduce protecting groups or to modify the compound's properties for specific applications, such as gas chromatography analysis. libretexts.org

Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester functionality.

Etherification , the formation of an ether, can be accomplished under various conditions. For instance, reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) or through acid-catalyzed addition to an alkene can yield the corresponding ether derivative. Silyl (B83357) ethers, which are common protecting groups for alcohols, are readily formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base.

| Transformation | Reagents | Product Class |

|---|---|---|

| Esterification | Acyl chloride, base | Ester |

| Etherification | Alkyl halide, base | Ether |

| Silylation | Trimethylsilyl chloride (TMSCl), base | Silyl ether |

Rearrangement Reactions and Their Synthetic Utility in Structural Diversification

Rearrangement reactions provide powerful tools for the structural diversification of cyclic molecules. While specific rearrangements for this compound are not extensively detailed, analogous systems offer insights into potential transformations. The Meyer-Schuster rearrangement , for example, describes the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comorganicreactions.org Although not a direct rearrangement of this compound, this reaction highlights a pathway for the 1,3-transposition of a hydroxyl group in unsaturated systems, leading to carbonyl compounds. rsc.org

In the context of tertiary allylic alcohols, acid-catalyzed conditions can promote dehydration followed by carbocation rearrangements. The initially formed tertiary allylic carbocation is relatively stable and can undergo various subsequent reactions, including elimination to form a diene or reaction with a nucleophile. These pathways can lead to a variety of structurally diverse products.

Allylic Substitutions and Their Stereochemical Control

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate allylic substitution reactions. Alternatively, the alcohol itself can be used directly in transition metal-catalyzed allylic substitutions. rsc.org Palladium-catalyzed allylic alkylation is a prominent example, where a palladium(0) catalyst activates the allylic system to form a π-allylpalladium intermediate. nih.gov This intermediate can then be attacked by a nucleophile.

Mizoroki–Heck and Related Palladium-Catalyzed Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi-res.com Derivatives of this compound, particularly the corresponding enol triflate or halide, can serve as substrates in Heck-type reactions.

More directly, the α,β-unsaturated ketone derivative, 3-methylcyclopent-2-en-1-one, can participate in Mizoroki-Heck reactions with aryl or vinyl halides. researchgate.net This reaction leads to the formation of 3-aryl or 3-vinyl cyclopentenones, which are valuable building blocks in organic synthesis. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.net Palladium-catalyzed cross-coupling reactions provide a versatile platform for the functionalization of the cyclopentene ring system. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Studies of 1 Methylcyclopent 2 En 1 Ol Systems

High-Resolution Spectroscopic Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing 1-methylcyclopent-2-en-1-ol, its isomers, and various reaction products often requires the use of high-resolution spectroscopic techniques to resolve and identify individual components. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed structural information and enabling the differentiation of closely related compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful method for the unambiguous identification of compounds in complex mixtures. While predicted ¹H and ¹³C NMR spectral data for this compound are available, detailed analysis often relies on multidimensional experiments for complete structural assignment, especially in mixtures.

For instance, in the analysis of functionalized cyclopentenols, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. COSY spectra reveal proton-proton coupling networks, aiding in the identification of adjacent protons within a molecule. HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 84.3 |

| 2 | 5.85 | 134.8 |

| 3 | 5.75 | 132.5 |

| 4 | 2.30 | 36.7 |

| 5 | 1.85 | 29.8 |

| 6 (CH₃) | 1.30 | 25.4 |

| OH | Variable | - |

Note: These are predicted values and may differ from experimental data.

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. When coupled with gas chromatography (GC-MS), it becomes a potent tool for separating and identifying volatile components in a mixture, such as terpenoids and their derivatives.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern of cyclic alcohols is often complex and can involve ring-opening, dehydration, and rearrangements. For tertiary allylic alcohols like this compound, the loss of a methyl group or a water molecule are common fragmentation pathways. The base peak in the mass spectrum of a related compound, 2-methylcyclopent-2-en-1-ol, has been reported, providing a reference for the fragmentation of this class of compounds.

Table 2: Expected Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 80 | [M - H₂O]⁺ |

| 70 | [C₅H₆]⁺ (Cyclopentadiene radical cation) |

| 67 | [C₅H₇]⁺ |

Diffraction Methods for Solid-State Characterization of Reaction Adducts and Intermediates

The precise three-dimensional arrangement of atoms in crystalline solids can be determined using diffraction techniques, with single-crystal X-ray diffraction (SCXRD) being the gold standard. These methods are crucial for the unambiguous structural elucidation of stable reaction adducts and, in some cases, crystalline intermediates, providing invaluable insights into reaction stereochemistry and mechanisms.

While a crystal structure for this compound itself may not be readily available due to its low melting point, its derivatives and reaction adducts can often be crystallized and analyzed. For example, Diels-Alder reactions involving cyclopentenol (B8032323) moieties can yield crystalline adducts whose structures can be determined by SCXRD. This would provide definitive proof of the stereochemical outcome of the reaction.

Furthermore, solid-state NMR spectroscopy serves as a complementary technique for characterizing solid materials, especially those that are not amenable to single-crystal X-ray diffraction. It can provide information about the local environment of atoms in amorphous or polycrystalline samples of reaction intermediates, such as organometallic complexes formed during catalytic reactions involving this compound. For instance, solid-state NMR has been used to characterize the structure of intermediates formed from olefins on metal oxide surfaces.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

Understanding the intricate details of a chemical reaction requires monitoring its progress in real-time. In situ spectroscopic techniques allow for the direct observation of reactants, products, and transient intermediates as the reaction unfolds, providing a wealth of kinetic and mechanistic information without the need for sample extraction.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, real-time data on the concentration of various species can be obtained. For reactions involving this compound, such as oxidation or esterification, the disappearance of the O-H stretching band of the alcohol and the appearance of new bands corresponding to the products (e.g., C=O stretching for a ketone) can be monitored. This technique has been successfully applied to study the oxidation of allylic alcohols, providing insights into the reaction mechanism. nih.gov

Operando Spectroscopy

Operando spectroscopy takes in situ monitoring a step further by simultaneously measuring the catalytic performance and the spectroscopic signature of the catalyst or reacting species under actual reaction conditions. This approach is particularly valuable for studying catalytic reactions involving this compound. For instance, operando Raman spectroscopy could be used to investigate the hydrogenation of the double bond in this compound over a solid catalyst, providing information on the adsorbed species and the changes in the catalyst structure during the reaction. These techniques are essential for establishing structure-activity relationships in catalysis.

The application of these advanced analytical methodologies provides a multi-faceted approach to understanding the chemistry of this compound systems. By combining high-resolution spectroscopic analysis of complex mixtures, detailed solid-state characterization, and real-time monitoring of reaction dynamics, a comprehensive picture of the structural and mechanistic intricacies can be achieved.

Applications of 1 Methylcyclopent 2 En 1 Ol As a Key Synthetic Intermediate

Building Block for the Construction of Complex Organic Molecules

The strategic placement of a hydroxyl group and a methyl group on a cyclopentene (B43876) ring makes 1-Methylcyclopent-2-en-1-ol a highly sought-after chiral starting material for the enantioselective synthesis of complex natural products and other intricate organic molecules. The stereocenter at the C1 position allows for the transfer of chirality, guiding the formation of specific stereoisomers in subsequent reactions. This control is crucial in the synthesis of molecules with defined three-dimensional structures, which is often a prerequisite for their biological activity.

Organic chemists have utilized this compound and its derivatives in a variety of carbon-carbon bond-forming reactions. The double bond can be functionalized through various additions, epoxidations, and metathesis reactions, while the hydroxyl group can be used to direct reactions or be transformed into other functional groups. This dual reactivity allows for the stepwise and controlled construction of molecular complexity. For instance, functionalized cyclopentene derivatives, accessible from precursors like this compound, serve as versatile intermediates that can be elaborated into more complex structures. These derivatives can be transformed into valuable chiral building blocks such as cyclic γ-amino acids.

The synthesis of 3,4-disubstituted 2-methylcyclopent-2-enols, which are structurally related to this compound, highlights the utility of this class of compounds as building blocks. These molecules, possessing multiple differentiable functional groups, can be selectively modified to introduce pharmacologically relevant substituents, demonstrating their potential in the synthesis of diverse molecular scaffolds.

Precursor in the Synthesis of Biologically Relevant Frameworks (e.g., terpenoids, carbocyclic nucleosides)

The cyclopentane (B165970) ring is a common structural motif in a vast number of biologically active natural products. Consequently, this compound and its analogs are invaluable precursors for the synthesis of these important compounds, particularly terpenoids and carbocyclic nucleosides.

Terpenoids: This large and diverse class of natural products exhibits a wide range of biological activities. The stereoselective synthesis of terpenoids often relies on the use of chiral building blocks to construct the complex carbon skeletons. Lipase-mediated resolution of cyclopentene derivatives, including those structurally similar to this compound, has proven to be an effective strategy for obtaining enantiomerically pure intermediates for terpenoid synthesis. For example, optically active derivatives of 4-hydroxy-2-methylcyclopent-2-en-1-one (B8106909) have been successfully employed in the synthesis of terpenoids through tandem conjugate addition and Michael addition reactions.

Carbocyclic Nucleosides: These compounds are analogs of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring. Many carbocyclic nucleosides exhibit potent antiviral and anticancer properties. The synthesis of these molecules often involves the construction of a functionalized cyclopentene ring, which is then coupled to a nucleobase. Chiral cyclopentenol (B8032323) derivatives are key intermediates in this process, with their stereochemistry dictating the biological activity of the final carbocyclic nucleoside. Research has demonstrated the development of practical and convenient methodologies for the synthesis of chiral cyclopentenol derivatives that are utilized for the synthesis of biologically active carbocyclic nucleosides. These synthetic routes often start from readily available chiral precursors and employ key reactions like ring-closing metathesis to construct the cyclopentene core.

| Precursor Class | Target Biologically Relevant Framework | Key Synthetic Strategies |

| Chiral Cyclopentenol Derivatives | Terpenoids | Lipase-mediated resolution, Tandem conjugate addition, Michael addition |

| Chiral Cyclopentenol Derivatives | Carbocyclic Nucleosides | Ring-closing metathesis, Stereoselective functionalization |

Role in the Development of Advanced Materials and Bio-derived Fuels

Beyond its applications in the synthesis of discrete molecules, the cyclopentene framework of this compound also holds promise in the development of advanced materials and as a precursor to bio-derived fuels.

Advanced Materials: Functionalized cyclopentene monomers can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. By incorporating functional groups, such as esters, into the cyclopentene ring, it is possible to synthesize functional polyolefins. These materials can have tailored thermal and mechanical properties, making them suitable for a variety of applications. The ability to copolymerize these functionalized cyclopentenes with other cyclic olefins further expands the range of accessible polymer architectures and properties. For instance, the polymerization of ester-functionalized cyclopentenes can lead to the formation of polyolefins with regularly distributed carboxyl pendants after hydrolysis, which can be used to further modify the polymer's characteristics.

Bio-derived Fuels: The global push towards renewable energy sources has spurred research into the production of biofuels from biomass. One promising avenue involves the conversion of biomass-derived platform molecules into high-energy-density fuel components. Research has shown that 3-methylcyclopent-2-enone, a compound closely related to this compound, can be derived from the aldol (B89426) condensation of 2,5-hexanedione, which in turn can be produced from biomass. Subsequent hydrodeoxygenation of 3-methylcyclopent-2-enone yields methylcyclopentane, a hydrocarbon with a high octane (B31449) number that can be used as a gasoline additive. While direct conversion of this compound to biofuels is an area of ongoing research, the successful conversion of its close analog highlights the potential of this chemical scaffold in the renewable energy sector.

| Application Area | Relevant Precursor/Intermediate | Key Conversion/Process | Potential Product |

| Advanced Materials | Ester-functionalized Cyclopentenes | Ring-Opening Metathesis Polymerization (ROMP) | Functional Polyolefins |

| Bio-derived Fuels | 3-Methylcyclopent-2-enone | Hydrodeoxygenation | Methylcyclopentane |

Future Research Directions and Emerging Paradigms in 1 Methylcyclopent 2 En 1 Ol Chemistry

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of 1-Methylcyclopent-2-en-1-ol. Future research will increasingly focus on the development of eco-friendly synthetic routes that minimize environmental impact and maximize resource efficiency.

A significant area of development is the utilization of renewable feedstocks. Lignocellulosic biomass, a plentiful and non-food-competing resource, is a promising starting point. Platform molecules derived from biomass, such as furfural (B47365), can be converted into cyclopentanone (B42830) and cyclopentanol (B49286) derivatives through catalytic hydrogenation and rearrangement reactions. stanford.edusemanticscholar.orgnih.gov These intermediates can then serve as precursors for this compound, creating a sustainable pathway from renewable resources.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of atoms from renewable feedstocks into the this compound structure. |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Minimizing waste generated during synthesis, including byproducts and solvent waste. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Improving the overall efficiency of the synthetic process, considering yields and stoichiometry. |

| Solvent and Catalyst Selection | Prioritizing the use of non-toxic, renewable solvents and recoverable/reusable catalysts. | Reducing the environmental footprint of the synthesis by moving away from hazardous materials. |

Exploration of Novel Catalytic Systems and Cascade Reactions

The development of innovative catalytic systems is at the heart of advancing the synthesis of this compound. Research in this area is moving towards catalysts that offer higher efficiency, selectivity, and sustainability.

Novel homogeneous and heterogeneous catalysts are being explored to facilitate the construction of the cyclopentene (B43876) core. For instance, nickel-catalyzed reductive cycloaddition reactions of enals and alkynes have been shown to produce cyclopentenols directly. arxiv.org Similarly, ruthenium-molybdenum bimetallic catalysts have demonstrated high selectivity in the conversion of furfural to cyclopentanol, a key precursor. stanford.edusemanticscholar.org Future investigations will likely focus on designing catalysts with well-defined active sites to achieve precise control over the reaction outcome, including stereoselectivity. The use of earth-abundant and non-toxic metals in catalysis is also a growing trend.

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a powerful strategy for increasing synthetic efficiency. ethz.ch The development of catalytic systems that can initiate and control cascade sequences to build the this compound framework from simple precursors will be a key research direction. This approach not only shortens synthetic routes but also aligns with the principles of green chemistry by reducing the number of separate reaction and purification steps.

| Catalytic System | Description | Potential Application for this compound |

| Homogeneous Catalysis | Catalysts are in the same phase as the reactants. | Enables high selectivity and activity under mild conditions for cyclization reactions. |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants. | Facilitates catalyst recovery and reuse, enhancing the sustainability of the process. |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | Offers high enantioselectivity for the synthesis of chiral this compound. |

| Organocatalysis | Use of small organic molecules as catalysts. | Provides a metal-free alternative for asymmetric synthesis. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

ML models can be trained on large reaction databases to predict the outcomes of chemical reactions, including identifying the major products and predicting yields. stanford.edursc.org For a target molecule like this compound, AI algorithms can suggest potential synthetic pathways by retrosynthetically breaking it down into simpler, commercially available starting materials. synthiaonline.com This computer-assisted synthetic planning can uncover novel and more efficient routes that may not be obvious to a human chemist.

Predictive models for stereoselectivity are also a key area of development. researchgate.netbohrium.comarxiv.orgrsc.org For the synthesis of chiral this compound, ML algorithms can be trained to predict which catalyst and conditions will favor the formation of the desired enantiomer. This predictive capability will be invaluable in the design of efficient asymmetric syntheses.

Computational Design of New Reactions and Derivations

Beyond predicting and optimizing existing reactions, computational chemistry is becoming a powerful tool for the de novo design of new reactions and molecules. Quantum chemistry and other computational methods can be used to explore the feasibility of novel synthetic transformations and to design new derivatives of this compound with desired properties. researchgate.netfuturumcareers.comchemrxiv.org

Computational tools can be used to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. ethz.chnih.govnih.gov By modeling the reaction mechanism at the atomic level, researchers can understand the key factors that control catalysis and use this knowledge to design improved catalysts. This in silico approach can accelerate the catalyst development cycle.

The design of entirely new reactions is another exciting frontier. Quantum mechanical calculations can be used to explore the energy landscapes of hypothetical reaction pathways, allowing chemists to assess the viability of a new reaction before attempting it in the laboratory. researchgate.net This can lead to the discovery of unprecedented methods for constructing the this compound scaffold.

Q & A

Basic Research Questions

Q. How is 1-methylcyclopent-2-en-1-ol systematically named according to IUPAC guidelines, and what structural features define its stereochemistry?

- Methodological Answer : The IUPAC name is derived by identifying the parent cyclopentanol ring, numbering to prioritize the hydroxyl group (position 1), and specifying substituents (e.g., methyl at position 1 and double bond between positions 2 and 3). For stereochemical elucidation, use NMR coupling constants and NOE experiments to determine cis/trans configurations or axial/equatorial substituent orientations. Reference crystallographic data or computational modeling (e.g., DFT) to resolve ambiguities .

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves Grignard addition to cyclopentenone derivatives. For example, reacting 2-methoxy-3-methylcyclopent-2-enone with organometallic reagents (e.g., MeMgBr) in anhydrous THF at 0°C, followed by acid quenching and purification via column chromatography (hexane:EtOAc gradients). Monitor reaction progress using TLC and optimize yields by adjusting stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify hydroxyl protons (δ ~1.5–2.5 ppm, broad) and olefinic carbons (δ ~120–140 ppm). Coupling constants (J values) distinguish cis vs. trans double bonds.

- IR : Confirm hydroxyl (ν ~3340–3440 cm⁻¹) and alkene (ν ~1650–1680 cm⁻¹) functionalities.

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₆H₁₀O: 99.0804; experimental: 99.0801) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The electron-rich dienophile character of the cyclopentenol system enables regioselective [4+2] cycloadditions. Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (HOMO/LUMO) and predict endo/exo selectivity. Experimentally, vary diene electronic profiles (e.g., electron-deficient vs. rich) and monitor reaction outcomes via HPLC-MS .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting assignments using 2D NMR (HSQC, HMBC) and isotopic labeling. For example, deuterium exchange experiments clarify exchangeable proton environments. Compare with analogous compounds (e.g., 2-(methylamino)cyclopentan-1-ol) to identify systematic shifts caused by substituent effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via MMFF94 force fields). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate binding affinity scores (ΔG) with experimental data .

Q. What solvent systems optimize the enantioselective synthesis of this compound?

- Methodological Answer : Chiral induction is achieved using proline-derived organocatalysts in polar aprotic solvents (e.g., DMF or DMSO). Screen solvent dielectric constants (ε) and hydrogen-bonding capacity to maximize enantiomeric excess (ee). Analyze ee via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.